
9-(2-Phosphonomethoxypropyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9-(2-Phosphonomethoxypropyl)adenine is an isomer of Tenofovir . Tenofovir is an acyclic phosphonate nucleotide derivative used in antiviral treatment as a reverse transcriptase inhibitor . It is also known as an HIV-1 RT inhibitor and antiretroviral drug .
Synthesis Analysis
The synthesis of ®-9-(2-phosphonomethoxypropyl)adenine involves taking ®-9-(2-hydroxypropyl) adenine and methyl phosphono diethyl p-toluenesulfonate as raw materials. These are used to synthesize ®-9-(2-(diethylphosphono)methoxypropyl)adenine, and then diethyl is removed to give the ®-9-(2-phosphonomethoxypropyl)adenine .Molecular Structure Analysis
The acid-base behavior of this compound and related compounds are of general interest due to their binding to enzymes and coordination of metal ions . HPMPA can accept two protons at the phosphonate and two more at the adenine residue .Chemical Reactions Analysis
A series of PMEA derivatives were synthesized to enhance plasma stability and liver release. The metabolic stability of ADV (Chemical I) and its two analogues (Chemicals II and III) was evaluated in rat plasma and liver homogenate in vitro .Physical and Chemical Properties Analysis
The total transport of bis (POC)-PMPA was 2.7%, whereas it was less than 0.1% for PMPA. Bis (POC)-PMPA was considerably metabolized inside the epithelial cells .科学的研究の応用
Synthesis and Antiviral Studies
- PMPA has been a subject of extensive research for its potential antiviral applications. Studies have focused on synthesizing novel derivatives of PMPA and evaluating their antiviral efficacy. For instance, derivatives like alpha-borano-nucleotide analogues of PMPA have been synthesized and evaluated for antiviral activity against a range of viruses, including HIV, although these compounds exhibited no significant antiviral activity in vitro (Barral et al., 2006).
Stability and Decomposition Studies
- The chemical and enzymatic stabilities of PMPA derivatives have been investigated. Kinetic data of decomposition for these derivatives provide insights into their behavior under different conditions, which is crucial for their potential therapeutic applications (Barral et al., 2006).
Structural and Acid-Base Properties
- The structural and acid-base properties of PMPA in aqueous solutions have been studied using techniques like Raman spectroscopy. Such studies help in understanding the protonation sites and corresponding spectroscopic properties of PMPA, which are important for its biological activity (Kopecký et al., 2002).
Metal Ion-Binding Properties
- Research on PMPA's sister compounds has revealed insights into its metal ion-binding properties. Such studies are essential to comprehend the interaction of PMPA with metal ions, which can influence its biological activity and potential as a therapeutic agent (Gómez-Coca et al., 2000).
Immunobiological Activity
- PMPA and its derivatives have shown immunostimulatory and immunomodulatory activities, which could be beneficial in the treatment of viral infections. This aspect of PMPA research offers a new avenue for its application beyond direct antiviral effects (Zídek et al., 2003).
In Vitro Antiviral Efficacy
- PMPA has demonstrated significant antiviral efficacy against various viruses in vitro. Its ability to inhibit viral replication makes it a promising candidate for further investigation in antiviral therapies (Beadle et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
1217720-14-3 |
|---|---|
分子式 |
C9H14N5O4P |
分子量 |
293.25 g/mol |
IUPAC名 |
[(2R)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2,6D |
InChIキー |
SGOIRFVFHAKUTI-VMAITYGBSA-N |
異性体SMILES |
[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
正規SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


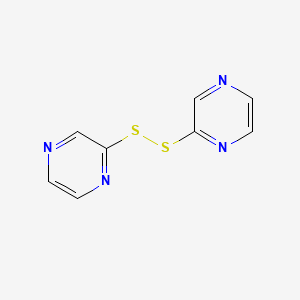
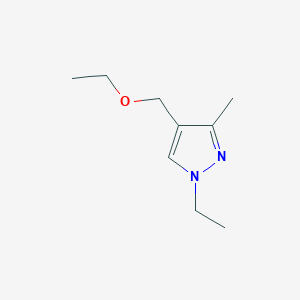
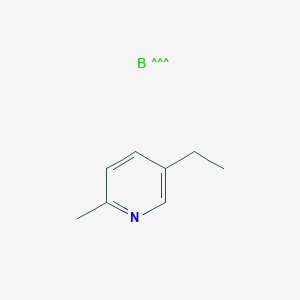
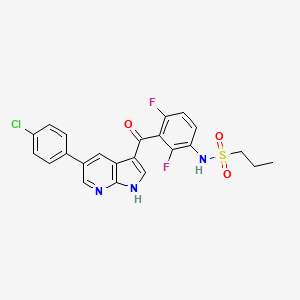
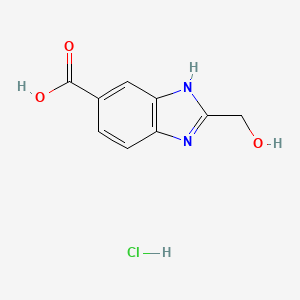
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3415216.png)
![Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3415222.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)
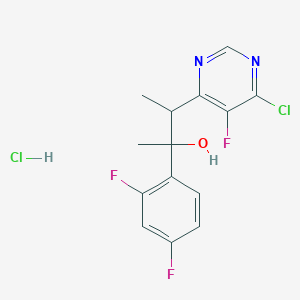
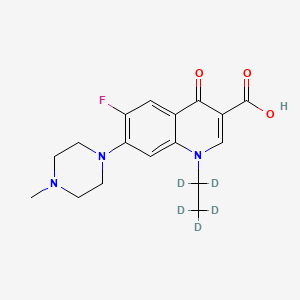
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)

